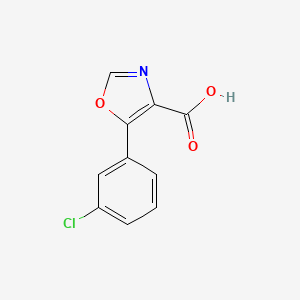

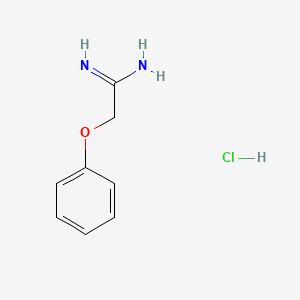

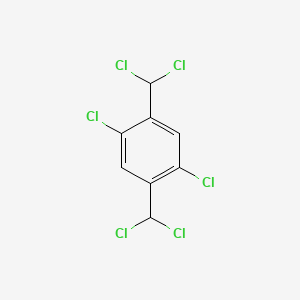

![molecular formula C16H14N2O2 B1363606 2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727975-82-8](/img/structure/B1363606.png)

2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Overview

Description

“2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound . It’s a type of substituted pyridine, which are important structural motifs found in numerous bioactive molecules . The compound is useful as a reactant and reagent for organic reactions and synthesis .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been applied to provide a privileged pyridine scaffold containing biologically relevant molecules .

Molecular Structure Analysis

The molecular structure of “2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde” can be analyzed using various spectroscopic techniques such as 1H and 13C NMR .

Chemical Reactions Analysis

The chemical reactions involving “2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde” can be analyzed based on the methodologies reported for the synthesis of substituted pyridines . The compound can participate in ring cleavage methodology reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde” can be determined using various analytical techniques. The compound has an empirical formula of C7H7NO2 and a molecular weight of 137.14 .

Scientific Research Applications

Synthesis Techniques

- Aqueous Synthesis and Silver-Catalyzed Aminooxygenation : A study by Mohan, Rao, and Adimurthy (2013) explored aqueous synthesis methods for methylimidazo[1,2-a]pyridines, including imidazo[1,2-a]pyridine-3-carbaldehydes. They achieved moderate to good yields using acetonitrile as a solvent and silver-catalyzed intramolecular aminooxygenation (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).

Photophysical Properties

- Synthesis and Photophysical Analysis : Deore et al. (2015) synthesized a novel compound related to 2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde and analyzed its absorption and emission spectra. They found that these properties depend on substituents at specific positions in the pyridine ring (R. Deore, Kunal Dingore, & M. Jachak, 2015).

Fluorescent Molecular Rotors

- Fluorescent Molecular Rotors : Jadhav and Sekar (2017) synthesized a library of fluorescent molecular rotors (FMRs) by condensing 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene moieties. They studied their viscosity sensing properties and found significant emission intensity enhancements in a viscous environment (S. D. Jadhav & N. Sekar, 2017).

Crystal Structure Analysis

- Crystal Structure and Hirshfeld Surface Analysis : Dhanalakshmi et al. (2018) focused on the crystal structure of imidazo[1,2-a]pyridine derivatives, including analyses of how certain phenyl rings are inclined to the mean planes of the respective imidazole rings (G. Dhanalakshmi, Mala Ramanjaneyulu, S. Thennarasu, & S. Aravindhan, 2018).

Low-Cost Emitters with Large Stokes' Shift

- Synthesis of Low-Cost Emitters : Volpi et al. (2017) synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives with remarkable Stokes' shift range, indicating potential applications in low-cost luminescent materials (G. Volpi, G. Magnano, Iacopo Benesperi, et al., 2017).

Future Directions

properties

IUPAC Name |

2-(3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-6-7-15-17-16(14(10-19)18(15)9-11)12-4-3-5-13(8-12)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYUGVGPQZCBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C2C=O)C3=CC(=CC=C3)OC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374877 | |

| Record name | 2-(3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

727975-82-8 | |

| Record name | 2-(3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

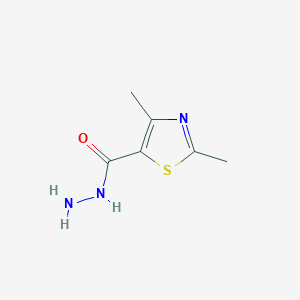

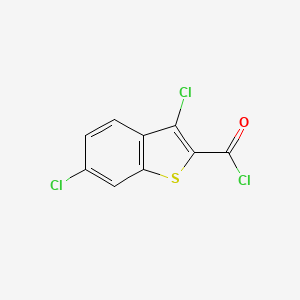

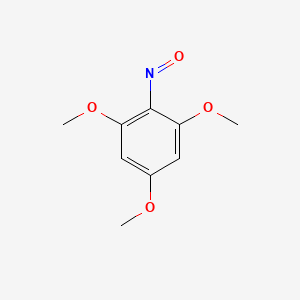

![Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1363533.png)

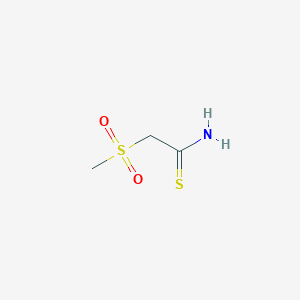

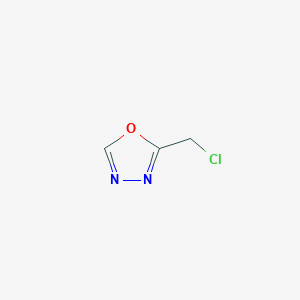

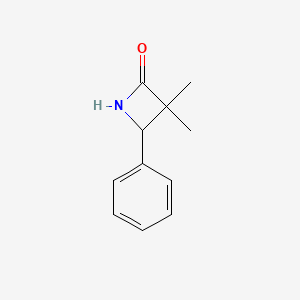

![(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1363539.png)

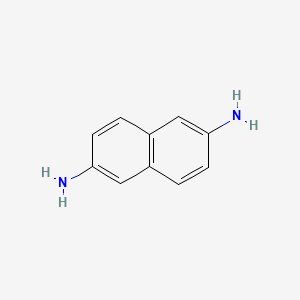

![4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic Acid](/img/structure/B1363550.png)